molecular formula C8H7BrO B126816 5-Bromo-2,3-dihydrobenzofuran CAS No. 66826-78-6

5-Bromo-2,3-dihydrobenzofuran

Cat. No. B126816
CAS RN: 66826-78-6
M. Wt: 199.04 g/mol
InChI Key: UDWFSJAYXTXMLM-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydrobenzofuran is a chemical compound that is part of the benzofuran family, characterized by a bromine atom attached to the benzofuran ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of 5-Bromo-2,3-dihydrobenzofuran has been explored in several studies. For instance, the synthesis of 5-(bromomethylene)furan-2(5H)-ones and related compounds has been achieved starting from commercially available anhydrides, with a key step involving debrominative decarboxylation or bromodecarboxylation reactions . Another approach for synthesizing 3-substituted 2,3-dihydrobenzofurans involves the generation of ortho-quinone methide intermediates in situ, followed by Michael addition and intramolecular cyclization . Additionally, 2-bromomethyl-2,3-dihydrobenzofurans have been obtained from 2-allylphenols using a catalytic system that delivers acetyl hypobromite as the active brominating agent .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydrobenzofuran derivatives is characterized by the presence of a bromine atom, which can significantly influence the reactivity and physical properties of the molecule. The introduction of a quaternary center into the 2,3-dihydrobenzofuran core has been shown to block key sites of metabolism and improve solubility, which is crucial for the development of potent and selective inhibitors in drug discovery .

Chemical Reactions Analysis

The reactivity of 5-Bromo-2,3-dihydrobenzofuran derivatives allows for further chemical transformations. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized through regioselective bromocyclization and can be further elaborated via palladium-catalyzed cross-coupling reactions . Additionally, bromination reactions have been explored with cation radicals derived from benzofuran derivatives, leading to various halogenated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2,3-dihydrobenzofuran derivatives are influenced by the bromine substituent. These properties are important for the compound's potential applications and biological activities. For instance, the study of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone revealed its impact on the levels of vitamins and malondialdehyde in rats, suggesting that the compound induces stress and increases free radical production .

Scientific Research Applications

Medicinal Chemistry Applications

  • Development of Hallucinogenic Phenethylamines : Research explored the activity of 2,3-dihydrobenzofuran analogues of hallucinogenic amphetamines. These compounds showed comparable activity to their counterparts, suggesting the potential for the development of new psychoactive substances (Nichols et al., 1991).

  • Bromo and Extra-Terminal Domain (BET) Inhibitors : A study developed a series of 2,3-dihydrobenzofurans as potent BET inhibitors, which are significant in cancer research and therapy. These compounds exhibited high potency and selectivity, highlighting their potential in drug development (Lucas et al., 2021).

Organic Synthesis and Chemical Research

  • Novel Synthesis Methods : A novel method for synthesizing 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates was presented. This method is valuable for drug discovery applications (Shaikh & Varvounis, 2014).

  • C-H Insertion Process : Research conducted on asymmetric synthesis of neolignans involved constructing a cis-2-aryl-2,3-dihydrobenzofuran ring system. This process is significant in the synthesis of complex natural products (Natori et al., 2009).

  • Palladium-Catalyzed Asymmetric Reaction : A study showcased a highly enantioselective Pd-catalyzed reaction involving o-bromophenols and 1,3-dienes to produce chiral 2,3-dihydrobenzofurans. This method is significant for the synthesis of natural products (Tu et al., 2023).

Safety And Hazards

The compound is classified under GHS07. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and avoiding contact with skin and eyes .

properties

IUPAC Name

5-bromo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWFSJAYXTXMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379854
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,3-dihydrobenzofuran

CAS RN

66826-78-6
Record name 5-Bromo-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5,7-Dibromo-2,3-dihydrobenzo[b]furan (see WO 02/070020) (3.0 g) in diethyl ether was cooled to −78° C. under argon atmosphere, and thereto was added dropwise n-butyl lithium (2.44 M hexane solution, 5.09 ml). The mixture was stirred at the same temperature for 30 minutes, and poured into a saturated aqueous ammonium chloride solution. The mixture was extracted with diethyl ether, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give 5-bromo-2,3-dihydrobenzo[b]furan (2.0 g) as pale yellow crystals, which was used in the subsequent step without further purification. (2) The above 5-bromo-2,3-dihydrobenzo[b]furan and thiophene-2-boronic acid were treated in a manner similar to Reference Example 20-(1) to give the desired 2-(2,3-dihydro-5-benzo[b]furanyl)thiophene as pale yellow crystals. APCI-Mass m/Z 203 (M+H).
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Synthesis routes and methods II

Procedure details

To a chilled (10° C.) solution of 10 g (83 mmol) of 2,3-dihydrobenzofuran in 50 mL of acetic acid, 4 mL (78 mmol) of bromine in 6 mL of acetic acid was added dropwise over a 10 minute period. After 1 hour, the mixture was made basic by cautiously pouring the reaction mixture into saturated/solid aqueous sodium bicarbonate solution and stirring overnight. The mixture was then extracted with three 100 mL portions of EtOAc. The combined organic layers were washed with two 50 mL portions of saturated aqueous sodium bicarbonate, three 50 mL portions of brine, dried over magnesium sulfate, filtered, and concentrated to afford a yellow oil. The oil was diluted with hexanes and passed through a pad of silica gel in a 600 mL funnel eluting with hexanes to afford a white solid which was diluted with cold (dry ice-acetone) hexanes and collected by filtration to afford 4.7 g (28%) of 5-bromo-2,3-dihydrobenzofuran as a white solid, mp 45° C.-48° C. The filtrate was concentrated to afford 5.1 g of 5-bromo-2,3-dihydrobenzofuran which was 70% pure.
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10 g
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4 mL
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50 mL
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6 mL
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Synthesis routes and methods III

Procedure details

To a mixture of 2,3-dihydrobenzofuran (11.06 g) and sodium carbonate (14.8 g) in hexane (100 ml) was added dropwise at 0° C. a solution of bromine (4.8 ml) in hexane (20 ml) for 1.5 hours, and the mixture was stirred at room temperature for 1 hour. To the mixture was added water, and the mixture was extracted with hexane. The organic layer was washed with saturated brine, dried with magnesium sulfate and concentrated under reduced pressure to give gray crystals of 5-bromo-2,3-dihydrobenzofuran (17.64 g).
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11.06 g
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14.8 g
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100 mL
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20 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2,3-dihydrobenzofuran
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5-Bromo-2,3-dihydrobenzofuran
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Reactant of Route 4
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Reactant of Route 5
5-Bromo-2,3-dihydrobenzofuran
Reactant of Route 6
5-Bromo-2,3-dihydrobenzofuran

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